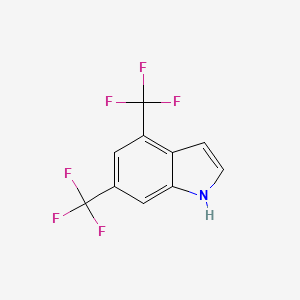

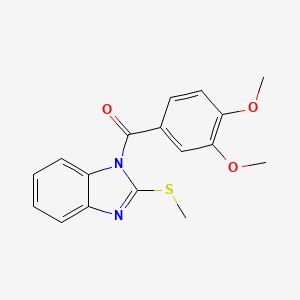

![molecular formula C16H15N3O3S B2404874 N-(2-feniletil)-2-(2,4-dioxo-1,4-dihidrotieno[3,2-d]pirimidin-3(2H)-il)acetamida CAS No. 687582-38-3](/img/structure/B2404874.png)

N-(2-feniletil)-2-(2,4-dioxo-1,4-dihidrotieno[3,2-d]pirimidin-3(2H)-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide is a fascinating compound that belongs to the thienopyrimidine family. This class of compounds is known for its diverse biological activities, including potential applications in medicinal chemistry. The unique structural components of this compound make it a topic of interest for various scientific fields.

Aplicaciones Científicas De Investigación

Chemistry

The compound's unique structure makes it a valuable target for synthetic chemists aiming to develop new reactions or explore the reactivity of thienopyrimidine derivatives.

Biology

In biology, derivatives of this compound have shown promise as potential inhibitors of various enzymes and receptors, making them candidates for further pharmacological research.

Medicine

The potential therapeutic applications of this compound are vast, including antiviral, anticancer, and anti-inflammatory activities. Its ability to interact with biological targets suggests it could be developed into a novel drug.

Industry

In industrial chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules, potentially leading to new materials or active ingredients.

Mecanismo De Acción

Target of Action

The compound, also known as 2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide, exhibits activity as a fungicide . It is also reported to have antitumor properties, acting as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2) , a critical component of the polycomb repressive complex 2 (PRC2) that plays a key role in gene silencing.

Mode of Action

As a fungicide, the compound works by inhibiting the growth of fungal pathogens in plants . As an EZH2 inhibitor, it prevents the methylation of histone H3 at lysine 27 (H3K27), thereby disrupting the function of PRC2 and leading to the reactivation of silenced genes that control cell proliferation .

Biochemical Pathways

The compound affects the histone methylation pathway in cancer cells. By inhibiting EZH2, it prevents the addition of methyl groups to H3K27. This alteration in histone methylation status can lead to changes in gene expression, particularly of genes involved in cell cycle regulation and apoptosis .

Pharmacokinetics

As a small molecule, it is likely to have good bioavailability and can be designed for oral administration .

Result of Action

The compound’s fungicidal action helps in the control of fungal pathogens in plants . Its antitumor action, on the other hand, can lead to significant effects on lymphoma cell morphology, induce apoptosis of cancer cells in a concentration-dependent manner, and inhibit their migration .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, in its role as a fungicide, the compound’s effectiveness can be affected by the specific strain of fungus, the plant species, and environmental conditions such as temperature and humidity . In the context of cancer treatment, factors such as the specific type of cancer, the patient’s overall health, and the presence of other medications can influence the compound’s efficacy .

Análisis Bioquímico

Biochemical Properties

It has been found to have broad-spectrum antibacterial activity , suggesting that it interacts with enzymes, proteins, and other biomolecules involved in bacterial growth and survival.

Cellular Effects

Its broad-spectrum antibacterial activity suggests that it may influence cell function by disrupting bacterial cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide typically involves several key steps:

Formation of the Thienopyrimidine Core: This step usually involves the cyclization of appropriate thienyl and pyrimidine precursors under controlled conditions. The cyclization can be achieved using reagents such as sulfuric acid or phosphoric acid.

N-Alkylation: The final step involves the alkylation of the acetamide with 2-phenylethyl bromide, often under basic conditions to promote nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up with emphasis on optimizing yields and minimizing costs. This may involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors can enhance the efficiency and safety of the reactions.

Catalysis: Employing catalysts to reduce reaction times and improve selectivity.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

Reduction: Reduction of the compound may target the carbonyl groups, potentially converting them to alcohols.

Substitution: Various substituents can be introduced at different positions on the thienopyrimidine ring through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Alkyl halides, acyl chlorides, and amines

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions

Alcohols and Ketones: From reduction reactions

Various Substituted Derivatives: From substitution reactions

Comparación Con Compuestos Similares

Compared to other thienopyrimidine derivatives, 2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide stands out due to its specific substitution pattern, which can result in unique biological activities.

Similar Compounds

Thienopyrimidine Derivatives: Including those with different acetamide substitutions.

Other Pyrimidine-Based Compounds: Like pyrimethamine and trimethoprim, which have shown significant pharmacological activities.

This compound's unique structure and reactivity make it a compelling subject for continued research and application development in various scientific fields.

Propiedades

IUPAC Name |

2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c20-13(17-8-6-11-4-2-1-3-5-11)10-19-15(21)14-12(7-9-23-14)18-16(19)22/h1-5,7,9H,6,8,10H2,(H,17,20)(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIXLRQKQLWKPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

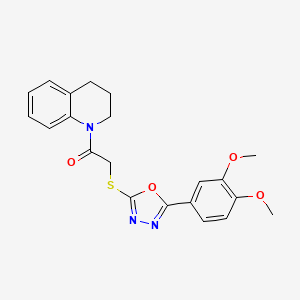

![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2404791.png)

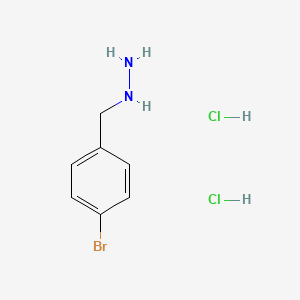

![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B2404793.png)

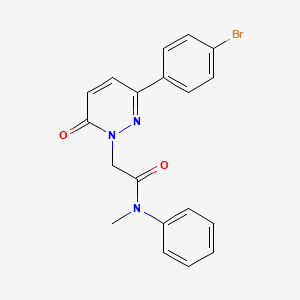

![4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2404794.png)

![2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2404797.png)

![5-Chloro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2404800.png)

![1-[[2-(1,3-Benzodioxol-5-ylamino)acetyl]amino]-3-methylthiourea](/img/structure/B2404803.png)

![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2404805.png)

![4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2404812.png)